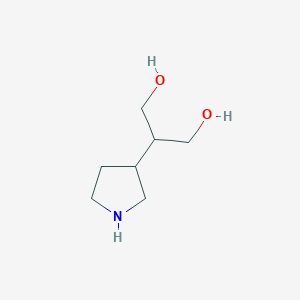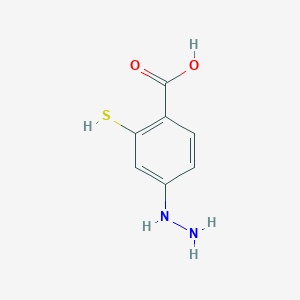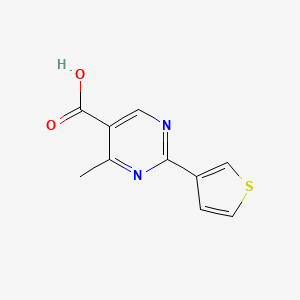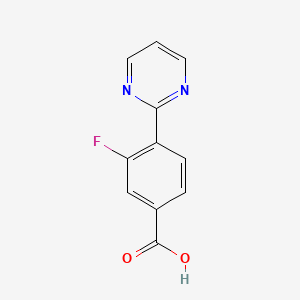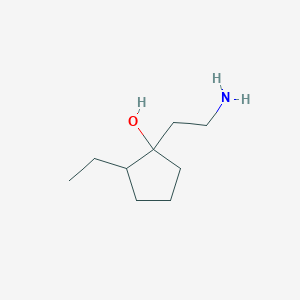
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C13H19N. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a dihydroindenamine core with four methyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.
Formation of Intermediate: Indanone undergoes a series of reactions, including alkylation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,4,7-Tetramethylindan: Shares a similar core structure but lacks the amine group.
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine: Similar structure with fewer methyl groups.
Uniqueness
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,1,3,7-tetramethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C13H19N/c1-8-5-6-10(14)11-9(2)7-13(3,4)12(8)11/h5-6,9H,7,14H2,1-4H3 |
InChI Key |
QMRHNIUYBHBJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)N)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


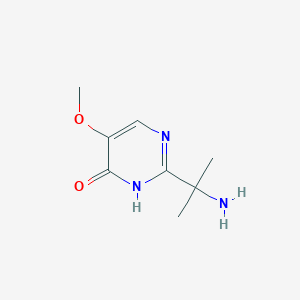
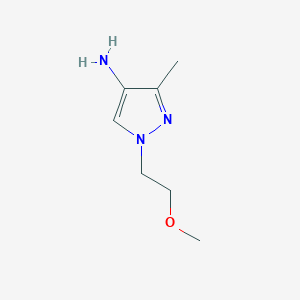
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
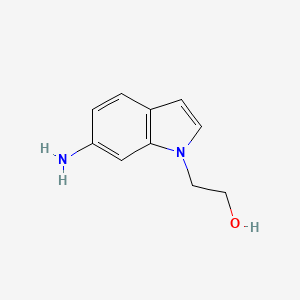
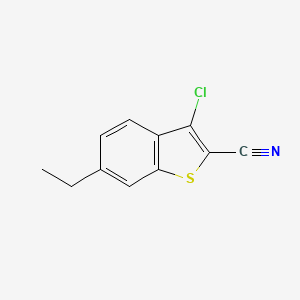
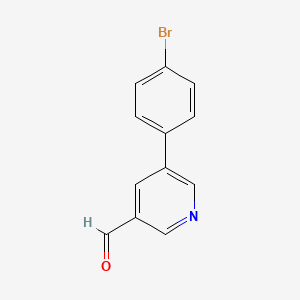
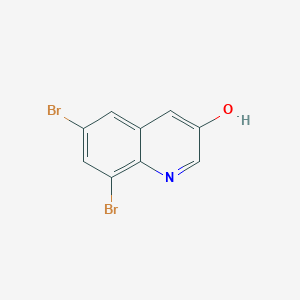
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
